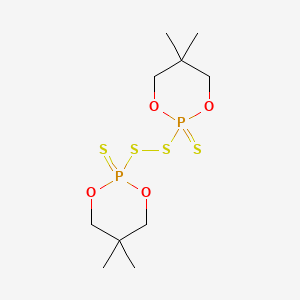
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide is a chemical compound with the molecular formula C10H20O4P2S4. It is a disulfide compound that contains two 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl groups connected by a disulfide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide typically involves the reaction of 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl derivatives with sulfur or sulfur-containing reagents. One common method involves the oxidation of 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl thiol with an oxidizing agent such as bromine or iodine to form the disulfide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation state sulfur compounds.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Bromine, iodine, and other halogens are commonly used for oxidation reactions.
Reducing Agents: Thiols, dithiothreitol (DTT), and other reducing agents are used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfonic acids and other oxidized sulfur compounds.
Reduction Products: Thiols.
Substitution Products: Compounds with different functional groups replacing the disulfide bond.
Applications De Recherche Scientifique
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide involves the cleavage and formation of the disulfide bond. This compound can interact with thiol-containing biomolecules, leading to the formation of mixed disulfides and modulation of biological activities. The molecular targets and pathways involved include redox-sensitive proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)disulfide: Similar structure but with oxo groups instead of thioxo groups.
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)selenide: Contains selenium instead of sulfur in the disulfide bond.
Uniqueness
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide is unique due to its specific thioxo groups, which impart distinct chemical reactivity and potential biological activities compared to similar compounds with oxo or seleno groups .
Propriétés
Formule moléculaire |
C10H20O4P2S4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)disulfanyl]-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C10H20O4P2S4/c1-9(2)5-11-15(17,12-6-9)19-20-16(18)13-7-10(3,4)8-14-16/h5-8H2,1-4H3 |
Clé InChI |
JNAPQEILLCWIAW-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=S)(OC1)SSP2(=S)OCC(CO2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
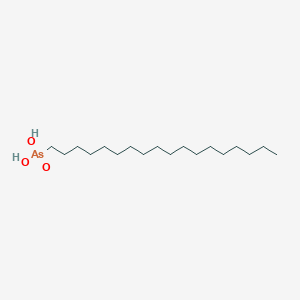
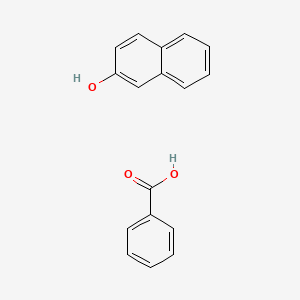



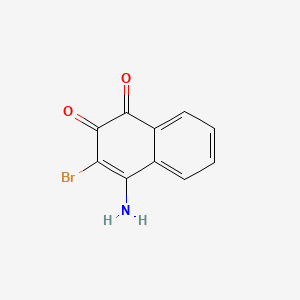


![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
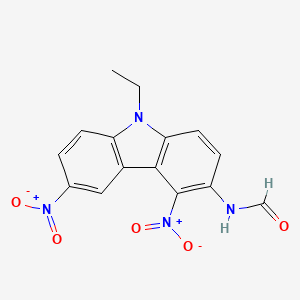
![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
